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Dipotassium Azelate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium azelate, the potassium salt of azelaic acid, is a multifaceted compound with significant potential in dermatological and pharmaceutical applications. This technical guide provides an in-depth overview of its fundamental properties, including its physicochemical characteristics, synthesis, and mechanisms of action. Drawing upon the extensive research conducted on its parent compound, azelaic acid, this document elucidates the biological activities of **dipotassium azelate**, such as its roles in tyrosinase inhibition, regulation of sebum production, and antimicrobial effects. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

Azelaic acid, a naturally occurring C9 dicarboxylic acid, has long been recognized for its therapeutic effects in various skin conditions. However, its limited solubility in aqueous and lipid phases presents formulation challenges. **Dipotassium azelate**, as a salt of azelaic acid, offers enhanced water solubility, making it a promising alternative for cosmetic and pharmaceutical formulations.[1] This guide aims to consolidate the current scientific understanding of **dipotassium azelate**, providing a technical foundation for researchers and developers in the field.



Physicochemical Properties

Dipotassium azelate is a dipotassium salt of nonanedioic acid.[2][3] Its fundamental properties are summarized in the tables below.

Table 1: General and Chemical Properties of Dipotassium Azelate

Property	Value	Source
IUPAC Name	Dipotassium nonanedioate	[3][4]
Synonyms	Dipotassium azelaate, Azelaic acid dipotassium salt	[4]
CAS Number	52457-54-2	[4][5]
Molecular Formula	C9H14K2O4	[1][5]
Molecular Weight	264.40 g/mol	[1][4][5]
InChI Key	RTMGQVSGXYZVTE- UHFFFAOYSA-L	[1][4]
SMILES	C(CCCC(=O)[O-])CCCC(=O) [O-].[K+].[K+]	[4]

Table 2: Estimated Physical Properties of **Dipotassium Azelate**

Value	Source
370.50 °C @ 760.00 mm Hg	[5]
192.10 °C	[5]
0.000002 mmHg @ 25.00 °C	[5]
1.331	[5]
1,000,000 mg/L @ 25 °C	[5]
	370.50 °C @ 760.00 mm Hg 192.10 °C 0.000002 mmHg @ 25.00 °C 1.331

Synthesis and Purification



Dipotassium azelate is synthesized via a straightforward acid-base neutralization reaction between azelaic acid and potassium hydroxide.[1] A generalized experimental protocol is provided below.

Experimental Protocol: Synthesis of Dipotassium Azelate

Materials:

- Azelaic acid (C₉H₁₆O₄)
- Potassium hydroxide (KOH)
- · Deionized water
- Ethanol
- Magnetic stirrer and stir bar
- · Heating mantle
- pH meter
- Round bottom flask
- Condenser
- Rotary evaporator
- Crystallization dish

- Dissolution of Azelaic Acid: In a round bottom flask, dissolve a known molar quantity of azelaic acid in a minimal amount of ethanol with gentle heating and stirring.
- Preparation of KOH Solution: In a separate beaker, prepare a solution containing a stoichiometric equivalent of two moles of potassium hydroxide for every one mole of azelaic



acid in deionized water.

- Neutralization: Slowly add the potassium hydroxide solution to the azelaic acid solution under continuous stirring. The reaction is exothermic, and the temperature should be monitored.
- pH Adjustment: After the addition is complete, continue stirring for one hour at room temperature. Check the pH of the solution, which should be neutral to slightly alkaline. Adjust with small amounts of KOH or azelaic acid solution if necessary.
- Solvent Removal: Remove the ethanol and excess water using a rotary evaporator until a concentrated aqueous solution or a solid precipitate is obtained.
- Purification by Recrystallization:
 - Dissolve the crude dipotassium azelate in a minimal amount of hot deionized water.
 - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
 - Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
 - Dry the purified dipotassium azelate crystals in a desiccator under vacuum.
- Characterization: Confirm the identity and purity of the synthesized dipotassium azelate using techniques such as FT-IR, NMR, and HPLC.

Mechanism of Action

The biological activities of **dipotassium azelate** are primarily attributed to the azelate ion and are largely inferred from studies on azelaic acid.[1] The primary mechanisms include enzyme inhibition, antimicrobial effects, and modulation of cellular processes.

Enzyme Inhibition

Azelaic acid is a known inhibitor of several enzymes, which is central to its therapeutic effects.



Table 3: Inhibition Profile of Azelate on Various Er	nzvmes
------------------------------------------------------	--------

Enzyme Inhibited	Type of Inhibition	IC50 / Ki	Source
Tyrosinase	Competitive	$Ki = 2.73 \times 10^{-3} M$	[1]
Thioredoxin Reductase	Competitive	Ki = 1.25 x 10 ⁻⁵ M	[1]
5-alpha-reductase	Potent Inhibitor	-	[1]

- Tyrosinase Inhibition: By competitively inhibiting tyrosinase, a key enzyme in melanin synthesis, azelaic acid reduces hyperpigmentation.[6] This makes **dipotassium azelate** a valuable ingredient in skin-lightening formulations.
- 5-alpha-reductase Inhibition: The inhibition of 5-alpha-reductase by azelaic acid can help to control sebum production, which is beneficial in the management of acne.[6]

Antimicrobial and Anti-inflammatory Action

Dipotassium azelate exhibits antimicrobial properties against a range of microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis.[1] Its mode of action is multifaceted, involving the disruption of cellular protein synthesis.[1][6] Furthermore, azelaic acid acts as a scavenger of free radicals and can inhibit the release of reactive oxygen species (ROS) from neutrophils, contributing to its anti-inflammatory effects.[1]

Cellular and Subcellular Interactions

The primary subcellular target of the azelate ion appears to be the mitochondrion.[1] Studies have shown that azelaic acid can interfere with the mitochondrial respiratory chain.[6] Additionally, it has a dose-dependent inhibitory effect on the synthesis of nucleic acids and proteins in certain cell types.[1]

Key Experimental Protocols Tyrosinase Inhibition Assay

This protocol outlines a method to determine the tyrosinase inhibitory activity of **dipotassium** azelate.



Materials:

- Mushroom tyrosinase
- L-DOPA (3,4-dihydroxy-L-phenylalanine)
- Dipotassium azelate
- Kojic acid (positive control)
- Phosphate buffer (pH 6.8)
- 96-well microplate
- Microplate reader

- Preparation of Solutions: Prepare stock solutions of dipotassium azelate, kojic acid, and L-DOPA in phosphate buffer. Prepare a solution of mushroom tyrosinase in phosphate buffer.
- · Assay in 96-well Plate:
 - \circ To each well, add 20 μ L of the test compound (**dipotassium azelate** at various concentrations) or control.
 - Add 140 μL of phosphate buffer.
 - Add 20 μL of mushroom tyrosinase solution.
 - Incubate at 25°C for 10 minutes.
- Initiation of Reaction: Add 20 μL of L-DOPA solution to each well to start the reaction.
- Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
- Calculation: The rate of dopachrome formation is determined from the linear portion of the absorbance curve. The percentage of tyrosinase inhibition is calculated using the following



formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

Sebum Secretion Measurement (Sebumeter®)

This protocol describes the use of a Sebumeter® to quantify the effect of a formulation containing **dipotassium azelate** on skin sebum levels.

Materials:

- Sebumeter® (e.g., SM 815)
- Sebumeter® cassettes
- Test formulation containing dipotassium azelate
- Control formulation (vehicle)
- Human volunteers

- Subject Acclimatization: Subjects should acclimatize in a room with controlled temperature and humidity for at least 30 minutes before measurements.
- Baseline Measurement: Define test areas on the forehead. Take baseline sebum measurements by applying the Sebumeter® cassette to the skin for 30 seconds.
- Product Application: Apply a standardized amount of the test and control formulations to the respective test areas.
- Post-application Measurements: At specified time points (e.g., 1, 2, and 4 hours) after product application, perform new sebum measurements on the same areas.
- Data Analysis: The Sebumeter® provides a value that correlates to the amount of sebum on the skin surface. Compare the changes in sebum levels from baseline for the test formulation



versus the control formulation to determine the sebum-regulating effect of **dipotassium azelate**.

Minimum Inhibitory Concentration (MIC) against P. acnes

This protocol determines the lowest concentration of **dipotassium azelate** that inhibits the visible growth of Propionibacterium acnes.

Materials:

- Propionibacterium acnes strain (e.g., ATCC 6919)
- · Reinforced Clostridial Medium (RCM) broth
- Dipotassium azelate
- 96-well microplate
- Anaerobic incubation system (e.g., GasPak™)
- Microplate reader

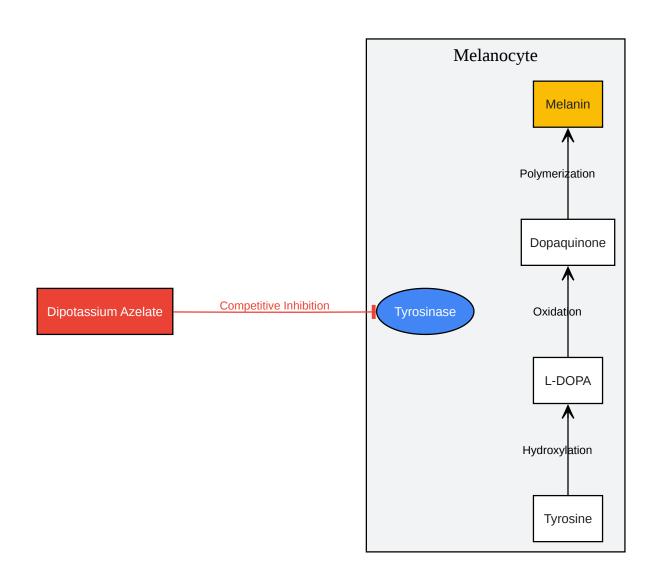
- Preparation of Inoculum: Culture P. acnes in RCM broth under anaerobic conditions. Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL.
- Serial Dilutions: Prepare a series of twofold dilutions of dipotassium azelate in RCM broth in a 96-well microplate.
- Inoculation: Add the prepared P. acnes inoculum to each well containing the dipotassium azelate dilutions. Include a positive control (bacteria without dipotassium azelate) and a negative control (broth only).
- Incubation: Incubate the microplate under anaerobic conditions at 37°C for 48-72 hours.



MIC Determination: The MIC is the lowest concentration of dipotassium azelate at which no
visible bacterial growth is observed. This can be assessed visually or by measuring the
optical density at 600 nm.

Visualizations Signaling Pathways and Mechanisms

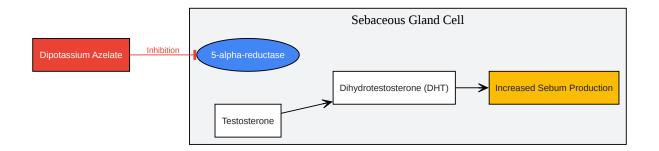
The following diagrams illustrate the proposed mechanisms of action of the azelate ion.



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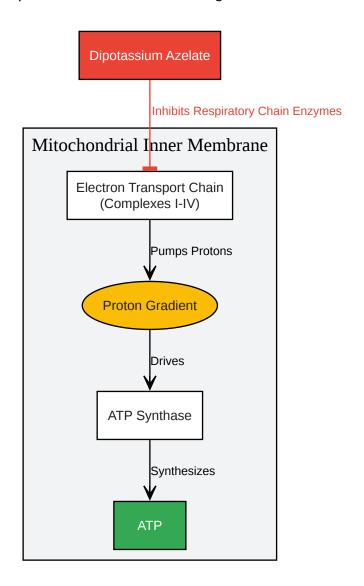
Caption: Competitive inhibition of tyrosinase by **dipotassium azelate**.





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Caption: Inhibition of 5-alpha-reductase for sebum regulation.

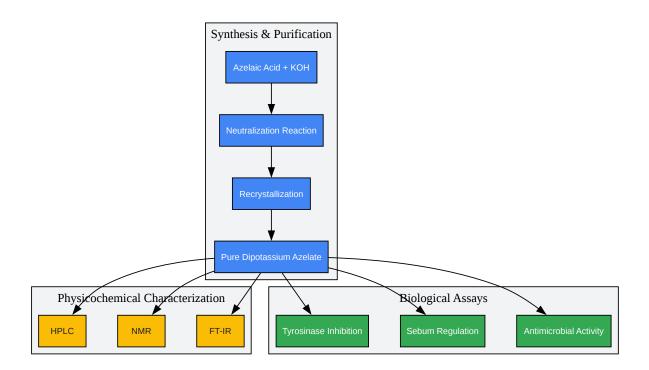




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Caption: Disruption of the mitochondrial respiratory chain.

Experimental Workflows



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Caption: General experimental workflow for **dipotassium azelate**.

Safety and Toxicology

The safety profile of **dipotassium azelate** is largely extrapolated from data on azelaic acid. Azelaic acid is generally considered to be non-toxic, with low potential for skin irritation and sensitization at typical cosmetic use concentrations.



Table 4: General Toxicological Data for Azelaic Acid

Test	Result	Source
Acute Oral Toxicity (LD50, rat)	> 5000 mg/kg	
Skin Irritation	Not classified as an irritant	_
Eye Irritation	Causes serious eye irritation	_
Skin Sensitization	Not classified as a sensitizer	-

Note: Specific toxicological data for **dipotassium azelate** is limited. The data presented is for azelaic acid and should be used for guidance.

For cosmetic applications, a Human Repeat Insult Patch Test (HRIPT) is recommended to assess the skin irritation and sensitization potential of a final formulation containing **dipotassium azelate**.

Conclusion

Dipotassium azelate presents a valuable alternative to azelaic acid, offering improved formulation characteristics due to its enhanced water solubility. Its mechanisms of action, including enzyme inhibition and antimicrobial effects, support its use in a variety of dermatological and cosmetic applications, particularly for addressing hyperpigmentation, acne, and oily skin. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this promising compound. Further research is warranted to establish a more comprehensive toxicological profile specific to **dipotassium azelate** and to explore its efficacy in clinical settings.

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References



- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. doaj.org [doaj.org]
- 3. Suppression of Propionibacterium acnes Infection and the Associated Inflammatory Response by the Antimicrobial Peptide P5 in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. alsglobal.com [alsglobal.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
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